molecular formula C11H13N3O4S2 B15192071 (alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French] CAS No. 83089-56-9

(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]

Cat. No.: B15192071
CAS No.: 83089-56-9
M. Wt: 315.4 g/mol
InChI Key: IUXPYASWSNRSBA-UHFFFAOYSA-N
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Description

(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is a complex organic compound known for its unique structure and diverse applications. It is also referred to as acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, compound with 2-aminoethanol (1:1). This compound is characterized by the presence of thienyl and thiazolyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine typically involves the reaction of 2-aminoethanol with oxo((4-(2-thienyl)-2-thiazolyl)amino)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high purity and yield. Quality control measures are implemented to monitor the composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The thienyl and thiazolyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine involves its interaction with specific molecular targets and pathways. The thienyl and thiazolyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.

    Naftifine: Another allylamine with antifungal properties.

Uniqueness

(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is unique due to the presence of both thienyl and thiazolyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

83089-56-9

Molecular Formula

C11H13N3O4S2

Molecular Weight

315.4 g/mol

IUPAC Name

2-aminoethanol;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetic acid

InChI

InChI=1S/C9H6N2O3S2.C2H7NO/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;3-1-2-4/h1-4H,(H,13,14)(H,10,11,12);4H,1-3H2

InChI Key

IUXPYASWSNRSBA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)O.C(CO)N

Origin of Product

United States

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